![molecular formula C22H26N2O5S B2971080 tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1207048-07-4](/img/structure/B2971080.png)
tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
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Description
Scientific Research Applications
DEGRADATION PATHWAYS
Research by Stefan, Mack, and Bolton (2000) on the degradation pathways of methyl tert-butyl ether (MTBE) via the UV/H2O2 process reveals insights into the breakdown of tert-butyl compounds. This study could provide a foundational understanding of how similar tert-butyl structures, including the compound of interest, might undergo environmental degradation or be processed in waste treatment scenarios. The detailed reaction mechanisms proposed could inform research on the stability and lifecycle of tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate in various environmental conditions (Stefan, Mack, & Bolton, 2000).
SYNTHESIS AND CHARACTERIZATION
The synthesis and characterization of bosentan monohydrate, as reported by Kaur et al. (2012), involves a compound with a pyrimidinyl structure similar to the one of interest. This research might offer valuable insights into synthetic routes and structural analyses applicable to this compound. Understanding the crystal packing and hydrogen bonding interactions could aid in the design and synthesis of new compounds with enhanced stability or functionality (Kaur et al., 2012).
ANTIBACTERIAL ACTIVITY
A study on the synthesis, redox properties, and antibacterial activity of compounds containing benzotriazole, cyclic amides, and pyrimidine derivatives by Koshelev et al. (2020) could inform potential biomedical applications of this compound. The examination of redox properties and the antibacterial activity against Staphylococcus aureus might suggest pathways for utilizing the compound in developing new antibacterial agents or materials with specific redox characteristics (Koshelev et al., 2020).
properties
IUPAC Name |
tert-butyl 2-[7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-6-27-16-9-8-14(10-17(16)28-7-2)15-12-30-20-19(15)23-13-24(21(20)26)11-18(25)29-22(3,4)5/h8-10,12-13H,6-7,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJVUPVPRQWUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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